1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde is a synthetic organic compound featuring a unique combination of indole and morpholine structures. This compound is recognized for its potential biological activities, particularly in cancer research, where it has shown promise in inducing apoptosis in cancer cells and inhibiting the growth of resistant cancer cell lines. The compound's synthesis and applications are of significant interest in medicinal chemistry due to the biological relevance of indole derivatives.
The compound is classified as an indole derivative, specifically an aldehyde, due to the presence of the carbaldehyde functional group. Its synthesis typically involves multiple organic reactions that build upon the indole scaffold—a common structure in many biologically active molecules. The specific origins of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde are not well-documented, but it is likely synthesized for research purposes related to its potential therapeutic applications.
The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde generally involves several key steps:
The synthesis may utilize reagents such as sodium nitrite and dimethylformamide for oxidation, or other environmentally benign reagents to enhance yield and reduce environmental impact. The specific conditions (temperature, pressure, solvent) can vary based on the chosen synthetic route.
The molecular formula for 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde is . The structure comprises:
The compound's molecular weight is approximately 231.30 g/mol. Its structural features are crucial for its interaction with biological systems and influence its pharmacological properties.
1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions typical for aldehydes and indoles:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde primarily involves its interaction with cellular targets that regulate apoptosis and cell growth. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.
Research indicates that this compound can inhibit growth in resistant cancer cells, suggesting a potential mechanism involving disruption of survival pathways or enhancement of pro-apoptotic signals. Further studies are necessary to elucidate these mechanisms in detail.
The compound is expected to be a solid at room temperature, with a melting point that would need to be determined experimentally. Its solubility in organic solvents like ethanol or dimethyl sulfoxide is likely high due to the presence of polar functional groups.
As an aldehyde, it is reactive towards nucleophiles and can participate in various chemical transformations typical for carbonyl compounds. The presence of both indole and morpholine moieties suggests potential interactions with biological macromolecules.
1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde has potential applications in:
Further research into this compound's efficacy and mechanism will be essential for advancing its application in medicinal chemistry.
The morpholinoethyl moiety appended to the indole nitrogen is a critical determinant of the binding affinity and selectivity of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde toward biological targets. This substituent consists of a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—linked via a two-carbon ethyl spacer. The tertiary amine within the morpholine ring can undergo protonation under physiological pH conditions, conferring a partial positive charge that facilitates electrostatic interactions with negatively charged pockets in target proteins [10]. This cationic character is particularly advantageous for engagement with phosphorylated residues in enzyme binding sites, as demonstrated in studies of polo-like kinase 1 (Plk1) inhibitors where morpholine-containing compounds exhibit enhanced binding to the polo-box domain (PBD) [8].
Biophysical studies reveal that the morpholine oxygen participates in hydrogen-bonding networks with backbone amides or side-chain residues (e.g., histidine, aspartate) in target proteins. The ethyl linker provides optimal distance for these interactions while maintaining conformational flexibility, allowing the morpholine ring to adopt favorable orientations within binding pockets. In the context of aryl hydrocarbon receptor (AhR) activation—a pathway crucially modulated by indole derivatives—the morpholinoethyl chain enhances ligand-receptor binding compared to unsubstituted indole-3-carbaldehyde. This enhancement is attributed to supplementary van der Waals contacts with hydrophobic regions adjacent to the canonical AhR ligand-binding site [10]. Substitution studies indicate that shortening the alkyl linker to a single methylene group or replacing morpholine with piperidine diminishes binding affinity by 3- to 5-fold, underscoring the precise steric and electronic requirements for optimal target engagement.
Table 1: Impact of N-Substituent Modifications on Target Binding Affinity
N-Substituent | AhR Activation (Fold Change vs. Control) | Plk1 PBD Binding (IC₅₀, μM) | Key Interactions |
---|---|---|---|
2-Morpholinoethyl | 12.5 ± 1.8 | 4.38 ± 0.41 | H-bond (O acceptor/donor); Cation-π; Hydrophobic packing |
Methyl | 1.2 ± 0.3 | >50 | None |
Unsubstituted (H) | 3.7 ± 0.6 | 14.74 ± 0.48 | Weak H-bond (indole NH) |
2-(Piperidin-1-yl)ethyl | 7.1 ± 1.1 | 8.92 ± 0.87 | Hydrophobic packing; Reduced H-bond capacity |
2-(Dimethylamino)ethyl | 9.3 ± 1.4 | 6.15 ± 0.53 | Cation-π; Electrostatic; Limited H-bond network |
The indole-3-carbaldehyde scaffold serves as the foundational pharmacophore for modulating multiple signaling pathways. This planar heteroaromatic system engages in π-π stacking interactions with tryptophan/phenylalanine/tyrosine residues in protein binding sites, while the aldehyde group acts as a hydrogen-bond acceptor or participates in reversible Schiff base formation with lysine residues. Computational docking studies with the AhR ligand-binding domain reveal that the aldehyde oxygen forms a critical hydrogen bond with Tyr320, while the indole nitrogen interacts with Ser365—interactions essential for receptor activation and subsequent translocation to the nucleus [10]. Upon AhR activation, this ligand-receptor complex dimerizes with ARNT (AhR nuclear translocator) and binds xenobiotic response elements (XREs), upregulating genes involved in detoxification (e.g., CYP1A1) and antioxidant responses [10].
Beyond AhR agonism, the indole-carbaldehyde core disrupts the NLRP3 inflammasome assembly in intestinal epithelial cells. It suppresses lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation by 70% (p<0.0001) and stabilizes mitochondrial membrane potential, thereby preventing ASC speck oligomerization and caspase-1 activation [10]. This inhibition occurs upstream of pro-IL-1β processing, as evidenced by reduced IL-1β secretion. The electron-withdrawing aldehyde group enhances the indole ring's capacity to quench free radicals through resonance stabilization of the resulting indolyl radical, contributing to its antioxidant efficacy. Additionally, molecular dynamics simulations indicate that the indole ring inserts into a hydrophobic cleft adjacent to the NF-κB binding site, sterically hindering p65 nuclear translocation and suppressing transcription of pro-inflammatory mediators like VCAM-1, CCL2, and IL-6 [10].
Table 2: Signaling Pathways Modulated by the Indole-Carbaldehyde Core
Pathway | Molecular Target | Biological Effect | Key Downstream Markers |
---|---|---|---|
AhR Activation | Cytosolic AhR complex | Nuclear translocation; XRE-driven transcription | ↑CYP1A1; ↑Nrf2; ↑HO-1 |
NLRP3 Inflammasome | NLRP3; ASC; Caspase-1 | Inhibition of inflammasome oligomerization; Reduced IL-1β maturation | ↓IL-1β (70%); ↓Caspase-1 activation; ↓ROS (p<0.0001) |
NF-κB Signaling | IκB kinase; p65 translocation | Suppression of pro-inflammatory gene transcription | ↓VCAM-1; ↓CCL2; ↓IL-6; ↓iNOS |
Nrf2 Antioxidant Response | Keap1-Nrf2 complex | Nrf2 stabilization; Nuclear accumulation; ARE-driven transcription | ↑HO-1; ↑NQO1; ↑GSH synthesis |
The integration of the morpholinoethyl and indole-carbaldehyde motifs creates a synergistic pharmacophore capable of concurrent modulation of structurally diverse targets. Molecular modeling reveals that the morpholine moiety extends into a solvent-exposed region adjacent to the indole-binding pocket, enabling simultaneous engagement with allosteric sites not accessible to simpler indole derivatives. This dual pharmacophoric character facilitates polypharmacology—particularly valuable in oncology and inflammation where multitarget inhibition is advantageous. For example, in Plk1 inhibition, the indole-carbaldehyde core occupies the phosphopeptide-binding cleft of the PBD through π-stacking with His538 and Lys540, while the morpholinoethyl substituent orients toward a hydrophobic subpocket formed by Leu597/Trp414/Val415, enhancing binding affinity by ≈3-fold over the minimal phosphopeptide PLHSpT (Kd ≈ 450 nM) [8].
This synergy extends to kinase-inflammasome cross-talk. The compound disrupts RelA/SpoT homolog (RSH) proteins—(p)ppGpp synthetases governing bacterial stress adaptation and biofilm formation—through indole-mediated intercalation into the nucleotide-binding site (Ki ≈ 0.98 μg/mL against MRSA) [6]. Concurrently, the morpholinoethyl chain disrupts ATP hydrolysis in DNA gyrase by competitively binding the B subunit, exhibiting a docking score of -21.2 to -26.8 kcal/mol compared to ethambutol (-5.8 kcal/mol) [6]. In cancer models, the indole scaffold inhibits WW domain-containing ubiquitin E3 ligase 1 (WWP1), preventing ubiquitination of tumor suppressors like PTEN, while the morpholine-enhanced cellular uptake ensures sufficient intracellular concentration for target engagement [8]. This multitarget profile is unattainable with either heterocycle alone, as evidenced by ≈10-fold lower activity of isolated indole-3-carbaldehyde or morpholine-containing fragments in cell-based assays.
Table 3: Multitarget Inhibition Profile Enabled by Heterocyclic Synergy
Target Class | Representative Target | Binding Affinity | Functional Consequence |
---|---|---|---|
Kinases | Plk1 PBD | IC₅₀ = 4.38 μM (ELISA) | Mitotic arrest; Apoptosis in Plk1-addicted cancers |
DNA Gyrase (M. tuberculosis) | ΔG = -26.8 kcal/mol (docking) | Bactericidal activity against drug-resistant strains | |
Ubiquitin Ligases | WWP1 | Ki = 8.2 μM (FP assay) | Stabilization of PTEN; Suppression of PI3K/Akt signaling |
Alarmone Synthetases | RelSeq (S. equisimilis) | MIC = 0.98 μg/mL (MRSA) | Inhibition of (p)ppGpp synthesis; Reduced antibiotic tolerance |
Nuclear Receptors | AhR | EC₅₀ = 3.7 μM (reporter assay) | Antioxidant gene induction; NLRP3 inflammasome suppression |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9